Product packaging for 2-Chloro-3-methylbutanenitrile(Cat. No.:CAS No. 70477-21-3)

2-Chloro-3-methylbutanenitrile

Cat. No.: B3056331
CAS No.: 70477-21-3
M. Wt: 117.58 g/mol
InChI Key: GMPPCOCINGLLFH-UHFFFAOYSA-N
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Description

Significance and Context of Halogenated Nitriles in Chemical Research

Halogenated nitriles, particularly α-halonitriles like 2-Chloro-3-methylbutanenitrile, are of considerable importance in organic synthesis. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, amides, and tetrazoles, which are significant in medicinal chemistry and materials science. researchgate.netnumberanalytics.com The presence of a halogen atom on the adjacent carbon (the α-position) introduces a reactive site, making these compounds valuable synthetic intermediates.

The electrophilic nature of the carbon atom in the nitrile group, combined with the nucleophilic nitrogen atom and the π-coordinating ability of the triple bond, imparts unique reactivity. organic-chemistry.orgacs.org Halogenation at the α-position further enhances the synthetic utility. This dual functionality allows for a variety of chemical transformations. For instance, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of other functionalities at specific positions on a molecule. organic-chemistry.orgacs.org

Furthermore, α-halonitriles are precursors to cyanohydrins, which are key intermediates in the synthesis of α-hydroxy acids and other biologically relevant molecules. libretexts.org The reactivity of these compounds allows them to participate in cycloaddition reactions and radical cascade strategies, leading to the formation of complex carbocyclic and heterocyclic structures. organic-chemistry.orgacs.org

Historical Perspective on the Study of this compound and Related Structures

While specific historical accounts of this compound are not prominent in the literature, the development of synthetic methods for nitriles and α-halonitriles provides a rich historical context.

Traditional methods for nitrile synthesis that have been established for over a century include:

The Sandmeyer Reaction: This reaction, discovered in the late 19th century, involves the treatment of an aryl diazonium salt with a copper(I) cyanide, providing a pathway to aryl nitriles.

The Rosenmund–von Braun Reaction: An adaptation of the Sandmeyer reaction, this method involves the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, often at high temperatures. researchgate.net

Nucleophilic Substitution: A fundamental method for preparing aliphatic nitriles involves the reaction of an alkyl halide with an alkali metal cyanide (like sodium or potassium cyanide). libretexts.orgchemguide.co.uk The synthesis of this compound would conceptually fall under the halogenation of the parent nitrile or a related synthetic sequence starting from a halogenated precursor.

Dehydration of Amides and Aldoximes: The elimination of water from primary amides or aldoximes, often using strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂), is a classic route to nitriles. libretexts.orgchemguide.co.uk

The study of the reactivity of α-chloro nitriles has also been a subject of mechanistic investigation. For example, the basic hydrolysis of α-chloro nitriles to form ketones, a reaction relevant to the potential transformations of this compound, has been shown to proceed through an intermediate α-chloro amide. stackexchange.com This pathway was elucidated through studies that distinguished it from simpler nucleophilic substitution mechanisms. stackexchange.comyoutube.com

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for nitriles is vibrant, with a focus on developing more efficient and sustainable synthetic methods. Transition-metal catalysis, particularly with palladium, has become a powerful tool for the cyanation of aryl halides and pseudohalides under milder conditions and with greater functional group tolerance. researchgate.netsci-hub.se The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advancement in this area. sci-hub.se

Modern research also heavily focuses on the direct C-H bond cyanation, which offers a more atom-economical approach to synthesizing nitriles by avoiding the pre-functionalization of substrates. sci-hub.se The nitrile group itself is being increasingly exploited as a directing group to guide these transformations with high selectivity. organic-chemistry.orgacs.org

Despite these advancements in the broader field of nitrile chemistry, a significant research gap exists when it comes to specific, simple aliphatic halogenated nitriles like this compound. There is a lack of published studies focusing on its synthesis, reactivity, and potential applications. This indicates that while the fundamental chemistry of its constituent functional groups is well-understood, the unique properties and potential of this specific combination have not been explored in depth.

Future research could focus on:

Developing stereoselective synthetic routes to chiral this compound.

Investigating its reactivity in modern synthetic reactions, such as cross-coupling and cycloaddition reactions.

Exploring its potential as a building block for novel pharmaceuticals or agrochemicals, given the prevalence of halogenated compounds and nitrile-derived functionalities in these areas. numberanalytics.com

Conducting detailed mechanistic studies on its reactions to better understand the interplay between the chloro, nitrile, and isopropyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClN B3056331 2-Chloro-3-methylbutanenitrile CAS No. 70477-21-3

Properties

IUPAC Name

2-chloro-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-4(2)5(6)3-7/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPPCOCINGLLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334938
Record name .alpha.-Chloroisovaleronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70477-21-3
Record name .alpha.-Chloroisovaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbutanenitrile
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Synthetic Methodologies for 2 Chloro 3 Methylbutanenitrile

Classical Synthetic Approaches to 2-Chloro-3-methylbutanenitrile

Traditional methods for the synthesis of this compound have laid the groundwork for more advanced techniques. These approaches often involve fundamental organic reactions tailored to introduce the key functional groups.

Cyanation Reactions for Nitrile Moiety Introduction

The introduction of the nitrile functional group is a cornerstone of the synthesis of this compound. Cyanation reactions, which involve the introduction of a cyano (-CN) group, are frequently employed. snnu.edu.cn A common strategy is the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt, such as sodium or potassium cyanide. For instance, a precursor like 2-bromo-3-methylbutane (B93499) could theoretically be reacted with a cyanide salt to form 3-methylbutanenitrile. However, the direct synthesis of this compound via this method would require a starting material that is already chlorinated at the desired position, which can present its own synthetic challenges.

Transition metal-catalyzed cyanation reactions have also emerged as powerful tools in organic synthesis. rsc.org These methods can offer improved yields and functional group tolerance compared to traditional approaches. rsc.org For example, nickel-catalyzed cyanation of alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂) has been shown to be effective for a range of substrates. organic-chemistry.org

Halogenation Strategies for Chloro Substituent Incorporation

The incorporation of the chlorine atom at the alpha-position to the nitrile group is a critical step. Alpha-halogenation of nitriles can be achieved under various conditions. For carbonyl compounds, which share some reactivity patterns with nitriles, halogenation can occur in the presence of an acid or a base. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, while in a basic medium, an enolate is formed which then reacts with the halogen. libretexts.org A similar principle can be applied to the halogenation of nitriles.

For the synthesis of this compound, one could envision the direct chlorination of 3-methylbutanenitrile. pearson.comsigmaaldrich.com This would involve the deprotonation of the alpha-carbon followed by reaction with a chlorinating agent like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). The presence of the isopropyl group may influence the regioselectivity of this reaction.

Grignard Reagent-Mediated Syntheses of Branched Nitriles

Grignard reagents are highly versatile in organic synthesis for forming new carbon-carbon bonds. vaia.com Their reaction with nitriles provides a route to ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com This reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. vaia.com While this method is primarily used for ketone synthesis, it highlights the reactivity of nitriles with organometallic reagents.

In the context of synthesizing branched nitriles like this compound, a Grignard reagent could be used to construct the carbon skeleton. For example, the reaction of a Grignard reagent with an α-halonitrile could potentially lead to the desired branched structure. The reaction of Grignard reagents with nitriles can be catalyzed by copper(I) salts, which is particularly useful when dealing with sterically hindered substrates. masterorganicchemistry.comolemiss.edu

Modern and Optimized Synthetic Routes for this compound

Contemporary synthetic chemistry has focused on developing more efficient, environmentally friendly, and scalable methods. These modern approaches often offer significant advantages over classical techniques.

Phase-Transfer Catalysis (PTC) in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. fzgxjckxxb.com This is particularly useful for reactions involving an organic substrate and an aqueous inorganic salt, such as the cyanation of an alkyl halide. princeton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the anion (e.g., cyanide) from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org

The synthesis of related compounds, such as 2-(4-chlorophenyl)-2-methylbutanenitrile, has been achieved using bromoisopropane as an alkylating agent in the presence of a phase-transfer catalyst and sodium hydroxide (B78521). evitachem.com This suggests that a similar PTC approach could be viable for the synthesis of this compound. For instance, the reaction of 2-chloropropionitrile (B155132) with isopropyl bromide under PTC conditions could potentially yield the target molecule. The use of PTC can lead to higher yields, milder reaction conditions, and the elimination of the need for expensive and hazardous solvents. princeton.edu

Catalyst Type Example Catalyst Typical Application
Quaternary Ammonium SaltsTetrahexylammonium chlorideAnion transport in liquid-liquid PTC princeton.edu
Quaternary Ammonium SaltsTetraethylammonium bromide (TEBA)Alkylation reactions under PTC
SulfoxidesDimethylsulfoxide (DMSO)Catalyst in epoxy resin synthesis researchgate.net
SulfolanesSulfolaneCatalyst in epoxy resin synthesis researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times. wiserpub.com The application of microwave irradiation in the synthesis of nitrile-containing compounds has been documented. For example, the synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (B20440) has been accomplished using microwave irradiation in a phase-transfer catalyzed alkylation, achieving a 64.5% yield in just 6 minutes. This highlights the potential for rapid and efficient synthesis of related structures like this compound.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where chirality dictates biological activity or material properties. Stereoselective synthesis aims to produce a single enantiomer in high purity, often measured by the enantiomeric excess (ee).

One of the foremost methods for achieving enantioselectivity in the synthesis of related α-chloronitriles is through transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed asymmetric reductive cross-coupling has been shown to be effective for the reaction between heteroaryl iodides and α-chloronitriles. acs.orgnih.gov This approach furnishes enantioenriched α,α-disubstituted nitriles from simple organohalide building blocks. acs.orgnih.gov The reaction proceeds under mild, room temperature conditions and avoids the need to pre-generate organometallic nucleophiles. acs.orgnih.gov A key to the success of this method is the use of a chiral ligand, such as a PHOX (phosphine-oxazoline) ligand, which induces asymmetry in the product. acs.orgnih.govchim.it While a broad range of heterocyclic coupling partners have been demonstrated, the principle is applicable to the synthesis of chiral α-alkyl-α-arylnitriles. acs.orgchim.it

Another powerful strategy is the stereoconvergent cross-coupling of racemic α-halonitriles. Nickel-catalyzed Negishi arylations and alkenylations of racemic α-bromonitriles have been developed to produce an array of enantioenriched α-arylnitriles and allylic nitriles. nih.gov This method is significant because it starts from a racemic mixture of the α-halonitrile and, through the action of a chiral catalyst, converts it into a single enantiomer of the product with high enantiomeric excess. nih.gov A variety of functional groups are tolerated under these reaction conditions. nih.gov

The following table summarizes representative conditions for nickel-catalyzed asymmetric cross-coupling reactions applicable to the synthesis of chiral nitriles.

Catalyst SystemElectrophilesReductant/NucleophileLigandYieldEnantiomeric Excess (ee)
NiCl₂·DMEHeteroaryl iodides, α-chloronitrilesZnChiral PHOXGoodHigh
NiBr₂·diglymeRacemic α-bromonitriles, Arylzinc reagents-Chiral bis(oxazoline)GoodGood

Data derived from studies on related α-halonitriles. acs.orgnih.gov

The use of chiral auxiliaries provides an alternative route. For instance, in the synthesis of the drug saxagliptin, an asymmetric Strecker reaction utilizes a chiral amine auxiliary, (R)-(−)-2-phenylglycinol, to produce a homochiral aminonitrile derivative with excellent enantioselectivity. nih.gov A similar strategy could be envisioned where a chiral auxiliary guides the formation of a precursor to one of the enantiomers of this compound.

One-Pot and Multicomponent Reactions for this compound Precursors

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that reduce the number of separate reaction and purification steps, thereby saving time, reagents, and reducing waste. These approaches are well-suited for the synthesis of precursors to this compound.

A straightforward precursor to this compound is 3-methylbutanenitrile, which can be synthesized from 3-methylbutanal. One-pot methods for the conversion of aldehydes to nitriles are particularly relevant. One such green and facile methodology involves the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride on silica (B1680970) gel under heated, solvent-free conditions. ajgreenchem.com This protocol is effective for both aliphatic and aromatic aldehydes and features a simple work-up process. ajgreenchem.com Another practical one-pot conversion of aldehydes to nitriles is mediated by "activated DMSO" (dimethyl sulfoxide), where the aldehyde reacts with hydroxylamine hydrochloride in DMSO without the need for an additional base or catalyst. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single operation, are powerful tools for building molecular complexity. The Strecker reaction is a classic MCR for the synthesis of α-amino nitriles from an aldehyde, an amine, and a cyanide source. ua.es While this yields an α-amino nitrile, this intermediate can potentially be converted to the target α-chloro nitrile in a subsequent step. The development of catalytic and asymmetric versions of the Strecker reaction has made it a valuable tool for creating chiral precursors. For example, a hydroquinine (B45883) derivative has been used as a chiral catalyst in a three-component reaction between an aldehyde, a secondary amine, and trimethylsilyl (B98337) cyanide to yield α-amino nitriles with good yields and enantiomeric excesses. nih.gov

The following table outlines one-pot and multicomponent reaction strategies for nitrile precursors.

Reaction TypeStarting MaterialsReagents/CatalystProduct Type
One-pot Nitrile SynthesisAldehyde, Hydroxylamine hydrochlorideSilica-gel (solvent-free)Nitrile
One-pot Nitrile SynthesisAldehyde, Hydroxylamine hydrochlorideDMSONitrile
Strecker MCRAldehyde, Amine, Trimethylsilyl cyanideChitosanα-Amino nitrile
Asymmetric Strecker MCRAldehyde, Amine, Trimethylsilyl cyanideChiral hydroquinine derivativeEnantioenriched α-Amino nitrile

Data based on general methodologies for nitrile and α-amino nitrile synthesis. nih.govajgreenchem.comresearchgate.netua.es

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its precursors to create more sustainable and environmentally benign manufacturing processes.

A key aspect of green chemistry is the use of alternative catalysts and reaction media. The use of ionic liquids (ILs) as both the reaction medium and catalyst for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride represents a green approach. acs.orgacs.org This method can tolerate a variety of aldehyde substrates, providing the corresponding nitriles in high yields under metal-free conditions. acs.org ILs are often recyclable, reducing waste.

The use of biocatalysts, such as enzymes and whole microorganisms, is a cornerstone of green chemistry. journals.co.za For nitrile chemistry, nitrile hydratases and nitrilases can be used for the selective hydrolysis of nitriles to amides or carboxylic acids, respectively, under mild aqueous conditions. journals.co.za This avoids the harsh acidic or basic conditions and the resulting salt waste streams associated with traditional hydrolysis methods. journals.co.za While this is a reaction of the nitrile group, employing enzymatic methods in a synthetic sequence involving nitriles aligns with green chemistry principles.

Solvent-free reactions also contribute significantly to greener synthesis. As mentioned previously, the one-pot conversion of aldehydes to nitriles on silica gel can be performed without a solvent, which simplifies purification and reduces volatile organic compound (VOC) emissions. ajgreenchem.com Similarly, a one-step, solvent-free Strecker reaction for the synthesis of α-amino nitriles has been reported, where the amine reactant itself can act as the catalyst. ua.es

The use of renewable and biodegradable catalysts is another important green strategy. Chitosan, a biopolymer derived from chitin, has been shown to be a highly efficient and recoverable catalyst for the Strecker reaction to produce α-amino nitriles. rsc.org

Green Chemistry ApproachSpecific MethodKey Advantages
Alternative Catalysts/MediaIonic liquid-catalyzed nitrile synthesisRecyclable catalyst/medium, metal-free, high yields
BiocatalysisEnzymatic hydrolysis of nitrilesMild aqueous conditions, high selectivity, reduced waste
Solvent-Free ReactionsNitrile synthesis on silica-gelReduced VOCs, simplified work-up
Renewable CatalystsChitosan-catalyzed Strecker reactionBiodegradable, renewable, recoverable catalyst

Reactivity and Mechanistic Studies of 2 Chloro 3 Methylbutanenitrile

Nucleophilic Substitution Reactions Involving 2-Chloro-3-methylbutanenitrile

Nucleophilic substitution reactions are fundamental transformations for haloalkanes, involving the replacement of the halogen with a nucleophile. chemrevise.org The reaction pathway, either unimolecular (SN1) or bimolecular (SN2), is largely determined by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. reddit.comwordpress.com For this compound, a secondary alkyl halide, both SN1 and SN2 mechanisms are possible and often compete. wordpress.com

SN1 Reaction Pathways and Carbocation Intermediates

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. libretexts.org In the case of this compound, the cleavage of the carbon-chlorine bond would lead to a secondary carbocation.

The stability of this carbocation is a critical factor in the viability of the SN1 pathway. vaia.com While tertiary carbocations are the most stable and readily undergo SN1 reactions, secondary carbocations can also be formed, particularly with weak nucleophiles and in polar protic solvents that can solvate both the carbocation and the leaving group. chemrevise.orglibretexts.org The carbocation intermediate has a trigonal planar geometry, meaning the nucleophile can attack from either face of the p-orbital. libretexts.orglibretexts.org If the original carbon was a stereocenter, this leads to a mixture of enantiomers, a process known as racemization. libretexts.orgucsd.edu However, complete racemization is not always observed, as the leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product. libretexts.org

A potential complication in the SN1 reaction of this compound is the possibility of carbocation rearrangement. The initially formed secondary carbocation could potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation if an adjacent carbon were more substituted. However, in this specific molecule, no such rearrangement to a more stable carbocation is possible.

SN2 Reaction Pathways and Stereochemical Inversion

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. saskoer.ca This "backside attack" occurs from the side opposite to the leaving group. ucsd.edumasterorganicchemistry.com

A key characteristic of the SN2 reaction is the inversion of stereochemistry at the chiral center, often referred to as a Walden inversion. masterorganicchemistry.comlibretexts.org If the starting material is a single enantiomer, the product will be the opposite enantiomer. masterorganicchemistry.comperlego.com For an SN2 reaction to occur, the nucleophile must have unhindered access to the back of the carbon-halogen bond. masterorganicchemistry.com As a secondary halide, this compound is more sterically hindered than a primary halide, but less so than a tertiary halide, making the SN2 pathway feasible, especially with strong, small nucleophiles. wordpress.commasterorganicchemistry.com

Factors Influencing Nucleophilic Substitution Regio- and Stereoselectivity

The competition between SN1 and SN2 pathways for this compound is influenced by several factors:

FactorFavors SN1Favors SN2
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, RS⁻)
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group (e.g., I⁻, Br⁻, Cl⁻)Good leaving group (e.g., I⁻, Br⁻, Cl⁻)

For this compound, the use of a strong nucleophile like the cyanide ion (CN⁻) in a polar aprotic solvent would favor the SN2 mechanism, leading to stereochemical inversion. perlego.comchegg.com Conversely, solvolysis in a polar protic solvent like water or ethanol (B145695) would favor the SN1 pathway, resulting in a racemic or near-racemic mixture of the corresponding alcohol or ether. wordpress.comlibretexts.org

Electrophilic and Radical Reactions of this compound

While nucleophilic substitution at the carbon bearing the chlorine is a primary mode of reactivity, the rest of the molecule can also participate in other types of reactions.

Radical Halogenation and Functionalization

Alkanes and their derivatives can undergo free-radical halogenation, typically initiated by heat or UV light. uobasrah.edu.iq This process involves the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical, which then reacts with a halogen molecule. uobasrah.edu.iq In this compound, there are primary, secondary, and tertiary C-H bonds. The relative reactivity of these C-H bonds towards radical abstraction generally follows the order: tertiary > secondary > primary, due to the increasing stability of the resulting radical.

Therefore, under radical halogenation conditions, the tertiary hydrogen at C-3 would be preferentially abstracted, leading to the formation of a new halogenated product at that position. The selectivity of this process depends on the halogen used, with bromine being more selective for the most stable radical intermediate than chlorine. uobasrah.edu.iq

Photoinduced Hydrogen Atom Transfer (HAT) in Nitrile Chemistry

Research on other aliphatic nitriles has shown that HAT can occur at positions remote from the nitrile group, with selectivity often dictated by the stability of the resulting radical. thieme-connect.com For this compound, a suitable photocatalyst could potentially abstract the tertiary hydrogen at C-3, leading to a radical that could then undergo further reactions, such as addition to an alkene or oxidation. thieme-connect.comresearchgate.net

Carbonyl Group Reactivity and Transformations of Nitriles

The nitrile group (C≡N) in this compound exhibits reactivity that is in some ways analogous to a carbonyl group (C=O). libretexts.org The carbon atom in the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, which creates a dipole moment and renders the carbon susceptible to nucleophilic attack. fiveable.me This polarity is a key factor driving the chemical transformations of nitriles. libretexts.org Resonance structures can be drawn that place a positive charge on the carbon, further highlighting its electrophilic character. libretexts.org

The sp hybridization of the nitrile carbon results in a linear geometry for the C-C≡N fragment. fiveable.me This structural feature, along with the electronic properties, dictates the accessibility of the electrophilic carbon to incoming nucleophiles. fiveable.me

Transformations of the Nitrile Moiety in this compound

The nitrile functionality in this compound is a versatile precursor for the synthesis of various other functional groups. Key transformations include reduction to amines, hydrolysis to carboxylic acids, and reactions with organometallic reagents to form ketones.

The nitrile group can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This intermediate is then further reduced to the corresponding amine. Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like Raney nickel is another effective method for the reduction of nitriles to primary amines. fiveable.me

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

ReagentDescription
Lithium Aluminum Hydride (LiAlH₄)A strong reducing agent capable of reducing nitriles to primary amines. libretexts.orgchemistrysteps.com
Catalytic Hydrogenation (H₂/catalyst)Utilizes hydrogen gas and a metal catalyst (e.g., Raney nickel) for the reduction. fiveable.me

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.com The reaction involves the addition of water to the nitrile, initially forming an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

In acidic hydrolysis, the nitrogen atom of the nitrile is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.com This leads to the formation of an imidic acid intermediate that tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt, which can be neutralized to afford the carboxylic acid. chemistrysteps.com

Table 2: Conditions for Nitrile Hydrolysis

ConditionIntermediateFinal Product
Acidic (e.g., H₂SO₄, heat)AmideCarboxylic Acid libretexts.orgchemistrysteps.com
Basic (e.g., NaOH, heat)AmideCarboxylate Salt (then Carboxylic Acid upon acidification) chemistrysteps.com

The electrophilic carbon of the nitrile group can be attacked by various carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents. chemistrysteps.comchemistrysteps.com This reaction leads to the formation of ketones after an aqueous workup. chemistrysteps.comlibretexts.org The nucleophilic addition of the organometallic reagent to the nitrile forms an intermediate imine anion. libretexts.org This intermediate is stable enough to prevent a second addition of the nucleophile. chemistrysteps.com Subsequent hydrolysis of the imine anion in the workup step yields the corresponding ketone. chemistrysteps.comlibretexts.org

Reaction Mechanisms and Kinetics of this compound Transformations

The transformations of this compound are governed by fundamental reaction mechanisms. The presence of the chlorine atom introduces the possibility of nucleophilic substitution reactions, which can compete with reactions at the nitrile group.

The reaction of 2-chloro-3-methylbutane (B3192504) with a nucleophile like hydroxide can proceed via an S_N2 mechanism. scribd.com In the context of this compound, the stereochemistry of the chiral center at the carbon bearing the chlorine atom would be inverted during an S_N2 reaction. For instance, the reaction of (R)-2-bromobutane with sodium cyanide proceeds via an S_N2 mechanism to give (S)-2-methylbutanenitrile, demonstrating the inversion of configuration. uobasrah.edu.iqmasterorganicchemistry.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

The kinetics of these reactions are influenced by steric hindrance. The rate of S_N2 reactions is sensitive to the substitution pattern of the alkyl halide, with less sterically hindered substrates reacting faster. masterorganicchemistry.com In the case of this compound, the steric bulk around the reaction center will play a significant role in the reaction kinetics.

Advanced Spectroscopic Characterization of 2 Chloro 3 Methylbutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-chloro-3-methylbutanenitrile, both ¹H and ¹³C NMR provide critical data for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing effects of the chlorine atom and the nitrile group significantly influence the chemical shifts of adjacent protons, moving them downfield.

The expected signals are:

A doublet for the proton at the C2 position, shifted downfield due to the adjacent chlorine atom and nitrile group.

A multiplet for the proton at the C3 position, which is coupled to the C2 proton and the protons of the two methyl groups.

Two distinct doublets for the diastereotopic methyl group protons at C4 and C4', resulting from the chiral center at C2.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~4.5 - 4.7Doublet (d)~5-7
H-3~2.3 - 2.5Multiplet (m)-
CH₃ (isopropyl)~1.1 - 1.3Doublet (d)~6-7
CH₃ (isopropyl)~1.1 - 1.3Doublet (d)~6-7

Note: Data are predicted based on known values for similar structural motifs. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Key predicted signals include:

The nitrile carbon (C1), which typically appears in the 115-125 ppm range.

The C2 carbon, bonded to the chlorine, will be significantly deshielded and appear around 50-65 ppm. docbrown.info

The C3 carbon of the isopropyl group.

The two magnetically non-equivalent methyl carbons of the isopropyl group. docbrown.info

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C≡N)~118
C2 (CH-Cl)~55
C3 (CH)~35
C4/C4' (CH₃)~18-22

Note: Data are predicted based on analysis of related compounds such as 2-chlorobutane (B165301) and 3-methylbutanenitrile. docbrown.infochemicalbook.com The electronegative chlorine atom causes a significant downfield shift for the C2 carbon.

Advanced NMR Techniques for Structure Elucidation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationships between protons, showing a cross-peak between the H-2 proton and the H-3 proton, as well as between the H-3 proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign each carbon signal to its attached proton (e.g., C2 to H-2, C3 to H-3).

While these techniques are standard for rigorous structure confirmation, specific experimental data for this compound is not widely available in published literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹. rsc.orgscispace.com

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear just below 3000 cm⁻¹.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 550 and 850 cm⁻¹, corresponds to the carbon-chlorine bond stretch.

Raman spectroscopy would complement the IR data. The C≡N stretch is often strong and readily identifiable in the Raman spectrum. researchgate.net Symmetrical vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing a more complete vibrational analysis.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Signal
C≡NStretch~2250 (Sharp, Medium-Strong)Strong
C-H (sp³)Stretch2870-2990Medium
C-HBend1370-1470Weak-Medium
C-ClStretch550-850Strong

Note: Frequencies are based on typical values for aliphatic nitriles and chloroalkanes. rsc.orgscispace.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. For this compound (C₅H₈ClN), the exact mass is 117.0345 g/mol .

Key features expected in the electron ionization (EI) mass spectrum include:

Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion will be observed due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. These peaks will appear at m/z 117 and m/z 119, with a characteristic relative intensity ratio of approximately 3:1. neu.edu.tr

Fragmentation: The molecular ion is expected to be unstable and undergo fragmentation. libretexts.org Common fragmentation pathways include:

Loss of a chlorine radical (•Cl) to give a fragment at m/z 82.

Alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrile or chlorine, is a likely pathway.

Loss of an isopropyl radical ([M-43]⁺) would result in a fragment at m/z 74/76.

The base peak (most intense peak) is often a stable carbocation, such as the isopropyl cation at m/z 43 or the fragment resulting from the loss of HCl at m/z 81.

m/zPossible Fragment IonComments
117/119[C₅H₈ClN]⁺Molecular ion peak, showing the 3:1 isotopic pattern for chlorine. neu.edu.tr
82[C₅H₈N]⁺Loss of a chlorine atom.
74/76[C₃H₃ClN]⁺Loss of an isopropyl radical.
56[C₄H₈]⁺Possible fragment from rearrangement and loss of HCl and HCN.
43[C₃H₇]⁺Isopropyl cation, a common and stable fragment.

Note: Fragmentation patterns are predictive and based on general principles of mass spectrometry. libretexts.orgnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

As of the current literature survey, no crystal structure data for this compound has been deposited in crystallographic databases. The compound is likely a liquid at room temperature, which would necessitate specialized crystallization techniques (e.g., in-situ cryocrystallography) to obtain a single crystal suitable for X-ray diffraction analysis. If a crystal structure were determined, it would provide invaluable data on the exact conformation of the molecule and any intermolecular interactions, such as dipole-dipole interactions, present in the crystal lattice.

Computational Chemistry Applications in the Study of 2 Chloro 3 Methylbutanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of 2-Chloro-3-methylbutanenitrile would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization. Due to the presence of single bonds, the molecule can exist in various spatial arrangements known as conformers. A thorough conformational analysis would be necessary to identify all possible low-energy conformers and determine the global minimum energy structure, which is the most stable arrangement of the atoms. This process involves systematically rotating the bonds and calculating the energy of each resulting structure.

Quantum Chemical Methods for Reaction Pathway Elucidation

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization for this compound Reactions

For any proposed reaction involving this compound, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the nitrile group, computational methods can be used to locate the transition state. wikipedia.orglibretexts.org The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. Characterizing the transition state involves complex calculations to find this specific saddle point on the potential energy surface.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. acs.orgacs.orgnih.gov It connects the reactants, transition states, intermediates, and products. By calculating the energies of these key points, a reaction profile can be constructed. This profile shows the energy changes as the reaction progresses, allowing for the determination of reaction barriers and the thermodynamic feasibility of different reaction pathways for this compound.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. youtube.com For this compound, MD simulations can be employed to explore its complex conformational landscape, which arises from the rotation around its single bonds.

The primary goal of applying MD simulations to this compound would be to understand the relative stabilities of its different conformers and the energy barriers for their interconversion. The rotation around the C2-C3 bond, for instance, leads to various staggered and eclipsed conformations, each with a distinct energy level. youtube.comoregonstate.edu By simulating the molecule's movements over time at different temperatures, researchers can identify the most populated (i.e., most stable) conformations and the pathways for transitioning between them. nih.gov

A typical MD-based conformational analysis involves running simulations at elevated temperatures to accelerate conformational sampling, ensuring that the system can overcome rotational energy barriers within the simulation timescale. nih.gov The trajectory from the simulation, which contains the atomic coordinates at each time step, can then be analyzed to determine the distribution of dihedral angles and identify distinct conformational states. acs.org Studies on similar small, non-rigid molecules, such as branched alkanes and cycloalkanes, have demonstrated the reliability of MD in exploring conformational space and correlating simulation results with experimental data. nih.govacs.org

The insights gained from such simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules or its environment. For example, the accessibility of the nitrile and chloro functional groups in different conformers can dictate the molecule's reactivity and intermolecular interactions.

To illustrate the type of data obtained from such a study, the following table presents a hypothetical conformational analysis of this compound, focusing on the rotation around the C2-C3 bond. The relative energies and populations are based on principles observed in the conformational analysis of similar branched alkanes. vaia.com

Dihedral Angle (Cl-C2-C3-C(CH₃)₂)ConformationRelative Energy (kcal/mol)Boltzmann Population at 298 K (%)
~60°Gauche0.065.2
~180°Anti0.534.8
~0°Eclipsed (Cl/H)4.0<0.1
~120°Eclipsed (CN/CH₃)5.5<0.1

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would need to be determined by specific quantum mechanical calculations or MD simulations.

Machine Learning and AI in Predicting this compound Properties and Reactivity

The process of using ML for property prediction typically involves several steps. First, a large dataset of molecules with known properties is compiled. nih.gov Each molecule is then represented by a set of numerical features, known as molecular descriptors or fingerprints, which encode its structural and electronic information. nih.gov These descriptors can range from simple counts of atoms and bonds to more complex graph-based representations. youtube.com Finally, an ML algorithm, such as a random forest, support vector machine, or a neural network, is trained on this dataset to learn the relationship between the molecular features and the property of interest. nih.govresearchgate.net

For this compound, ML models could be developed to predict properties such as:

Reactivity: Predicting the rate constants for reactions involving the nitrile or chloro group. For instance, models have been successfully built to predict the reactivity of halogen radicals with organic compounds. nih.gov The reactivity of the nitrile group as a nucleophile or electrophile in various reactions could also be modeled. nih.gov

Physicochemical Properties: Properties like boiling point, solubility, and vapor pressure, which are crucial for practical applications, can be predicted with high accuracy using ML.

Spectroscopic Properties: Predicting spectral data, such as NMR chemical shifts or infrared absorption frequencies, can aid in the identification and characterization of the molecule.

The power of AI in chemistry is further enhanced by the development of models that can learn from vast databases of chemical reactions to predict the outcomes of new, untested reactions. nih.gov Such models could potentially predict how this compound would behave under various reaction conditions, guiding synthetic efforts and the discovery of new derivatives.

The following table provides a hypothetical example of how ML could be used to predict various properties of this compound, with illustrative predicted values and the types of ML models that might be used.

PropertyPredicted ValueMachine Learning Model Example
Boiling Point (°C)155.8Gradient Boosting Regressor
LogP (Octanol-Water Partition Coefficient)1.85Graph Neural Network
Rate Constant with a Nucleophile (log k)-4.2Random Forest Classifier
¹³C NMR Shift (CN carbon, ppm)118.5Deep Neural Network

Note: The predicted values in this table are for illustrative purposes only and would require the development and training of specific machine learning models on relevant chemical data.

The integration of these advanced computational techniques provides a powerful framework for the comprehensive characterization of this compound, from its dynamic conformational behavior to its potential chemical reactivity and properties.

Applications and Derivatization of 2 Chloro 3 Methylbutanenitrile in Organic Synthesis

2-Chloro-3-methylbutanenitrile as a Synthetic Intermediate

The presence of both an electrophilic carbon atom attached to the chlorine and a nitrile group that can undergo various transformations provides multiple avenues for the derivatization of this compound. This positions it as a useful precursor for a variety of organic molecules.

Precursor in the Synthesis of Complex Organic Scaffolds

While specific examples of the use of this compound in the synthesis of complex scaffolds are not widely reported in the literature, the reactivity of its functional groups suggests its potential in this area. The nitrile group can be converted into various other functionalities, such as amines, carboxylic acids, and ketones, which are key components of many complex organic molecules. youtube.comreddit.com

One potential application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, nitriles are well-known precursors for the synthesis of tetrazoles, a class of heterocycles with a wide range of biological activities. The reaction of a nitrile with an azide (B81097), typically sodium azide in the presence of a Lewis acid or an ammonium (B1175870) salt, leads to the formation of the tetrazole ring. chalcogen.roorganic-chemistry.org It is conceivable that this compound could be employed in such a reaction to generate a tetrazole-containing scaffold, with the chloro-substituent available for further functionalization.

Role in the Synthesis of Pharmacologically Relevant Compound Precursors

The incorporation of chlorine atoms into drug molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. nih.gov Similarly, the nitrile group is a feature of numerous approved drugs. incb.org Therefore, this compound represents a potential starting material for the synthesis of precursors to pharmacologically active compounds.

The chloro group can be displaced by various nucleophiles to introduce new functional groups, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functionalities in drug molecules. youtube.comlibretexts.orgstackexchange.com For example, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) involves the creation of α-aryl acetic acid motifs, which could potentially be accessed from α-chloro nitriles through arylation followed by hydrolysis. nih.gov

Applications in Agrochemical Research

Nitrogen-containing heterocycles and compounds with chloro-substituents are prevalent in the agrochemical industry, being key components of many herbicides, insecticides, and fungicides. openmedicinalchemistryjournal.com The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds with diverse functional groups.

While direct applications of this compound in agrochemical research are not documented, its bifunctional nature makes it a candidate for the synthesis of new chemical entities for high-throughput screening. The ability to independently modify the chloro and nitrile moieties would allow for the generation of a diverse set of derivatives for biological evaluation.

Synthesis and Reactivity of this compound Derivatives

The reactivity of this compound is dictated by its two primary functional groups: the alkyl chloride and the nitrile. These groups can be selectively targeted to generate a variety of derivatives.

Alkylated and Arylated Derivatives

The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion can then react with alkylating or arylating agents. However, the presence of the chlorine atom on the same carbon complicates this reactivity.

More commonly, the chlorine atom can be displaced by a nucleophile in a substitution reaction. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The arylation of α-chloro esters and amides using organoboron reagents (Suzuki-Miyaura coupling) has been reported, suggesting that a similar transformation could be possible with this compound to introduce an aryl group at the α-position. nih.govnih.gov

The following table summarizes potential arylation reactions based on known methods for related compounds.

Reaction TypeArylating AgentCatalyst/ReagentsPotential ProductReference
Suzuki-Miyaura CouplingArylboronic acidPalladium catalyst, Base2-Aryl-3-methylbutanenitrile nih.govnih.gov
Direct ArylationAryl halidePalladium catalyst, Ligand, Base2-Aryl-3-methylbutanenitrile osaka-u.ac.jpresearchgate.net

Functional Group Transformations on the Nitrile and Alkyl Halide Moieties

Both the nitrile and the alkyl halide functionalities of this compound can undergo a variety of transformations.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. youtube.comstackexchange.com Basic hydrolysis of α-chloro nitriles can sometimes lead to the formation of a ketone, which proceeds through an intermediate α-chloro amide. stackexchange.com The nitrile group can also be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org

The chlorine atom, being a good leaving group, can be substituted by a wide range of nucleophiles. For example, reaction with sodium azide would yield an α-azido nitrile, which could be further reduced to a diamine or used in click chemistry reactions. Reaction with sodium in ether (Wurtz reaction) could lead to the formation of a dimer, 2,3,4,5-tetramethylhexane. doubtnut.com

The following table outlines some of the potential functional group transformations for this compound.

Functional GroupReactionReagentsProductReference
NitrileHydrolysis (to carboxylic acid)H₃O⁺ or OH⁻, H₂O, heat2-Chloro-3-methylbutanoic acid youtube.comstackexchange.com
NitrileHydrolysis (to ketone)KOH, DMSO3-Methyl-2-butanone stackexchange.com
NitrileReduction (to amine)1) LiAlH₄, ether; 2) H₂O1-Amino-2-chloro-3-methylbutane libretexts.orgorganic-chemistry.org
Alkyl HalideSubstitution with AzideNaN₃2-Azido-3-methylbutanenitrile libretexts.org
Alkyl HalideWurtz ReactionNa, ether2,3,4,5-Tetramethylhexane doubtnut.com

Stereochemical Aspects in Derivative Synthesis

The stereochemical outcome of reactions involving the chiral center at the C2 position of this compound is of significant interest in asymmetric synthesis. The synthesis of enantioenriched derivatives from a racemic or prochiral precursor of this compound would heavily depend on the reaction mechanism.

For instance, in nucleophilic substitution reactions where the chloride is displaced, the stereochemistry of the product is dictated by whether the reaction proceeds through an S_N1 or S_N2 pathway. An S_N2 reaction would proceed with inversion of configuration at the C2 center. princeton.edu Conversely, an S_N1 mechanism, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products. princeton.edu The choice between these pathways would be influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Given the secondary nature of the carbon bearing the chlorine and the potential for stabilization by the adjacent isopropyl group, both pathways could be competitive.

Catalytic Transformations Involving this compound

The development of catalytic methods for the functionalization of alkyl halides has provided powerful tools for the construction of complex organic molecules. This compound, as an α-chloro nitrile, is a plausible substrate for a variety of catalytic transformations.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not documented in the provided search results, the reactivity of other α-halo nitriles suggests its potential as a coupling partner. For instance, nickel-catalyzed Negishi arylations and alkenylations of racemic α-bromonitriles have been shown to be effective for the synthesis of enantioenriched α-arylnitriles and allylic nitriles. nih.gov

A plausible application for this compound would be in a nickel-catalyzed cross-coupling with an organozinc reagent. The reaction would likely proceed through a stereoconvergent mechanism, where a racemic starting material is converted into a single enantiomer of the product through the action of a chiral ligand.

Table 1: Plausible Metal-Catalyzed Cross-Coupling Reactions of this compound (Analogous Systems)

Catalyst System Coupling Partner Product Type Potential Outcome for this compound Reference (Analogous Systems)
NiCl₂(dme)/Chiral Ligand Aryl-ZnCl α-Aryl-3-methylbutanenitrile Enantioenriched α-arylated nitrile nih.gov
Pd(OAc)₂/Phosphine Ligand Alkylboronic acid 2-Alkyl-3-methylbutanenitrile Branched alkylated nitrile nih.gov

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in organic synthesis. While no direct organocatalytic applications of this compound have been reported in the searched literature, its structure suggests potential for certain transformations. For example, the α-proton, activated by the electron-withdrawing nitrile group, could be involved in organocatalyzed reactions. However, the presence of the chlorine atom at the same position complicates this possibility.

A more likely scenario involves the use of organocatalysis to generate a chiral derivative which is then subjected to further transformations. For instance, an organocatalytic process could be envisioned for the enantioselective synthesis of a precursor to this compound itself.

Photoredox Catalysis for C-H Functionalization

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. The C-Cl bond in this compound is a potential site for activation via photoredox catalysis.

Recent advances have shown that metallaphotoredox catalysis can be used for the cross-electrophile coupling of α-chloro carbonyl compounds with aryl halides. princeton.edunih.gov This strategy involves the generation of an α-carbonyl radical via halogen atom abstraction by a photogenerated species, which then couples with an aryl partner. By analogy, this compound could potentially undergo a similar transformation to yield α-aryl-3-methylbutanenitriles.

Table 2: Plausible Photoredox-Catalyzed Reaction of this compound (Analogous System)

Catalytic System Reagent Product Type Potential Outcome for this compound Reference (Analogous System)
Ir-photocatalyst/Ni-catalyst Aryl bromide α-Aryl-3-methylbutanenitrile α-Arylated nitrile princeton.edunih.gov

In such a system, an iridium photocatalyst, upon excitation by visible light, would reduce a nickel(0) complex to a nickel(I) species. This species could then abstract the chlorine atom from this compound to generate an α-cyanoalkyl radical. This radical could then engage in a cross-coupling cycle with an aryl halide to form the desired product.

Environmental Fate and Degradation Studies of 2 Chloro 3 Methylbutanenitrile

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 2-Chloro-3-methylbutanenitrile, this would primarily involve reactions with water, sunlight, and other environmental oxidants or reductants.

Hydrolysis and Solvolysis Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, two primary sites are susceptible to hydrolysis: the chloro group and the nitrile group.

The carbon-chlorine bond in aliphatic chlorides can undergo nucleophilic substitution by water, leading to the replacement of the chlorine atom with a hydroxyl group. This would transform this compound into 2-hydroxy-3-methylbutanenitrile. The rate of this reaction is highly dependent on environmental conditions such as pH and temperature.

The nitrile group can also be hydrolyzed to a carboxylic acid. This process typically occurs under more vigorous conditions (strong acid or base) but can proceed slowly at neutral pH. The hydrolysis of the nitrile would yield 2-chloro-3-methylbutanoic acid.

Given the two reactive sites, a potential hydrolysis scheme could be as follows:

ReactantPotential Product(s)Reaction Type
This compound2-Hydroxy-3-methylbutanenitrileHydrolysis of C-Cl bond
This compound2-Chloro-3-methylbutanoic acidHydrolysis of nitrile group

This table is illustrative and not based on experimental data for this compound.

Photolysis and Photo-oxidation Mechanisms

Photolysis is the decomposition of molecules by light. Chlorinated organic compounds can undergo photolysis, where the energy from sunlight, particularly in the UV spectrum, can break the carbon-chlorine bond. This process, known as photodechlorination, would generate a radical species (2-cyano-3-methylbutan-2-yl radical) and a chlorine radical. These highly reactive radicals would then participate in a cascade of secondary reactions with other molecules in the environment, such as oxygen and water.

Photo-oxidation, involving reactions with photochemically generated species like hydroxyl radicals (•OH), is another significant degradation pathway in the atmosphere and in sunlit surface waters. The hydroxyl radical is a powerful, non-selective oxidant that can abstract a hydrogen atom from the alkyl chain or add to the nitrile group, initiating a series of oxidative degradation reactions.

Oxidative and Reductive Transformations

Beyond photochemistry, other oxidative and reductive processes can occur in various environmental compartments. In oxygen-rich (oxic) environments, oxidation is the more likely fate. In oxygen-poor (anoxic) environments, such as deep sediments or groundwater, reductive dechlorination can occur. In this process, the chlorine atom is removed and replaced by a hydrogen atom, a reaction often mediated by reduced metal species or microbial activity. This would transform this compound into 3-methylbutanenitrile.

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. The biodegradability of a compound is a critical factor in its environmental persistence.

Microbial Degradation Mechanisms

Microorganisms have evolved a diverse array of enzymes to break down a vast range of organic compounds. For this compound, bacteria from genera such as Pseudomonas and Rhodococcus, known for their metabolic versatility, would be likely candidates for its degradation. tandfonline.comnih.gov These microorganisms could utilize the compound as a source of carbon and/or nitrogen.

The initial steps in the microbial degradation would likely involve either dechlorination or transformation of the nitrile group. Halogenated compounds can be dehalogenated by enzymes called dehalogenases. The nitrile group can be metabolized via two main enzymatic pathways. researchgate.netresearchgate.net

Enzymatic Biotransformations

The enzymatic breakdown of nitriles is a well-studied field, with two primary pathways recognized researchgate.netresearchgate.net:

Nitrilase-mediated pathway: A single enzyme, nitrilase, hydrolyzes the nitrile group directly to a carboxylic acid and ammonia. researchgate.net In the case of this compound, this would yield 2-chloro-3-methylbutanoic acid.

Nitrile hydratase and amidase pathway: This is a two-step process. First, a nitrile hydratase converts the nitrile to an amide (2-chloro-3-methylbutanamide). researchgate.net Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid (2-chloro-3-methylbutanoic acid) and ammonia. researchgate.net

The following table summarizes the potential enzymatic transformations:

EnzymeSubstratePotential Product(s)
DehalogenaseThis compound3-Methylbutanenitrile
NitrilaseThis compound2-Chloro-3-methylbutanoic acid + Ammonia
Nitrile HydrataseThis compound2-Chloro-3-methylbutanamide
Amidase2-Chloro-3-methylbutanamide2-Chloro-3-methylbutanoic acid + Ammonia

This table represents potential biotransformation pathways based on known enzymatic activities for related compounds and is not based on specific experimental data for this compound.

Modeling and Prediction of Environmental Persistence

The environmental persistence of a chemical substance is a critical factor in assessing its potential for long-term environmental impact. For this compound, a comprehensive understanding of its environmental fate is essential. In the absence of extensive empirical data, predictive models based on Quantitative Structure-Activity Relationships (QSARs) are invaluable tools. ecetoc.org These models utilize the chemical's structure and physicochemical properties to estimate its behavior in various environmental compartments.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed tools such as the Estimation Programs Interface (EPI) Suite™ to provide screening-level predictions for chemical properties when experimental data is unavailable. chemistryforsustainability.orgepisuite.dev Such computational tools are crucial for the early assessment of new and existing chemicals to identify potential "show stoppers" like persistent, bioaccumulative, and toxic (PBT) properties. aftonchemical.com

Predicted Environmental Distribution

Multimedia fugacity models, such as the Level III model included in the EPI Suite™, can predict the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment under steady-state conditions. episuite.dev These models are fundamental to understanding where a chemical is likely to accumulate in the environment. The distribution is governed by the chemical's physical and chemical properties, which are often estimated using QSARs. ecetoc.org

A summary of the predicted environmental distribution for this compound, based on modeling, is presented below.

Table 1: Predicted Environmental Partitioning of this compound

Environmental CompartmentPredicted Distribution (%)
AirData not available
WaterData not available
SoilData not available
SedimentData not available
BiotaData not available

Note: Specific model output data for this compound is not publicly available. The table illustrates the type of data generated by such models.

Degradation Pathways and Predicted Half-lives

The persistence of this compound is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways.

Abiotic Degradation:

Hydrolysis: The HYDROWIN™ program within EPI Suite™ can estimate aqueous hydrolysis rate constants for certain chemical classes. chemistryforsustainability.org For this compound, the presence of a chloro-substituent suggests that hydrolysis could be a potential degradation pathway, although the rate would be dependent on pH and temperature. nih.gov

Photolysis: Atmospheric photolysis, driven by reactions with hydroxyl radicals (OH), is a primary degradation route for many organic chemicals in the atmosphere. episuite.dev The AOPWIN™ program in EPI Suite™ estimates the rate of this reaction. chemistryforsustainability.org For related chlorinated compounds, atmospheric lifetimes can be on the order of hours. aftonchemical.com

Biotic Degradation:

The biodegradability of an organic chemical is a key determinant of its environmental persistence. The BIOWIN™ program in EPI Suite™ predicts aerobic and anaerobic biodegradability. chemistryforsustainability.org The presence of a halogen and a nitrile group can influence the rate of biodegradation. While specific data for this compound is not available, the general principles of microbial degradation of halogenated organic compounds would apply.

The following table summarizes the predicted degradation half-lives for this compound based on QSAR modeling.

Table 2: Predicted Environmental Half-lives for this compound

Environmental CompartmentDegradation ProcessPredicted Half-life
AirPhotolysis (OH radicals)Data not available
WaterHydrolysisData not available
WaterBiodegradationData not available
SoilBiodegradationData not available
SedimentBiodegradationData not available

Note: Specific model output data for this compound is not publicly available. The table illustrates the type of data generated by such models.

Bioaccumulation Potential

The potential for a chemical to bioaccumulate in organisms is another critical aspect of its environmental risk profile. The octanol-water partition coefficient (Log K_ow) is a key parameter used to predict bioaccumulation potential. epa.gov The BCFBAF™ program in EPI Suite™ can estimate the fish bioconcentration factor (BCF) and bioaccumulation factor (BAF). chemistryforsustainability.org A higher Log K_ow generally indicates a greater potential for bioaccumulation.

Table 3: Predicted Bioaccumulation Potential of this compound

ParameterPredicted Value
Log K_owData not available
Bioconcentration Factor (BCF)Data not available

Note: Specific model output data for this compound is not publicly available. The table illustrates the type of data generated by such models.

Future Research Directions for 2 Chloro 3 Methylbutanenitrile

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of environmentally benign and efficient methods for the synthesis of 2-Chloro-3-methylbutanenitrile. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste.

Exploration into catalytic, solvent-free, and energy-efficient reaction conditions is crucial. For instance, the application of principles from green chemistry, such as those utilized in the synthesis of complex molecules like quinolines, could provide a valuable framework. researchgate.net Methodologies that should be investigated include:

Catalytic Approaches: Investigating the use of recyclable and non-toxic catalysts to replace stoichiometric reagents.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or water, to minimize the environmental impact of the synthesis. mdpi.comejcmpr.com

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability.

Biocatalysis: The use of enzymes could provide highly selective and environmentally friendly routes to this compound.

A comparative analysis of traditional versus potential green synthetic routes is presented in the table below.

MetricTraditional Synthesis (Hypothetical)Potential Green Synthesis
Reagents Stoichiometric, potentially toxic chlorinating agentsCatalytic, recyclable reagents
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, or solvent-free conditions
Energy High-temperature refluxMicrowave or ultrasound irradiation, lower temperatures
Waste Significant by-product formationHigh atom economy, minimal waste
Safety Use of hazardous materialsInherently safer design

By focusing on these sustainable methodologies, researchers can develop a more economical and environmentally responsible pathway to this compound, making it a more accessible and attractive reagent for broader applications. gcande.org

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely defined by the interplay between the chloro and nitrile functional groups. While some reactions typical of α-chloronitriles can be anticipated, a thorough investigation into its reactivity profile is necessary to uncover novel transformations.

Future research should aim to explore reactions that go beyond simple nucleophilic substitutions of the chloride or hydrolysis of the nitrile. The unique steric hindrance provided by the isopropyl group may lead to unexpected regioselectivity and stereoselectivity. Potential areas of exploration include:

Radical Reactions: Investigating the participation of this compound in radical-mediated C-C and C-heteroatom bond-forming reactions.

Transition-Metal Catalyzed Cross-Coupling: Exploring its use as a coupling partner in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations could open up new avenues for the synthesis of complex molecules.

Cyclization Reactions: Designing intramolecular reactions to construct carbocyclic and heterocyclic scaffolds. The nitrile group can act as a precursor to amines or other functionalities that can participate in cyclization.

Reactions with Organometallic Reagents: A systematic study of its reactions with a wide range of organometallic reagents could reveal novel addition or substitution pathways.

The nitrile group itself is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and ketones, further expanding the synthetic utility of this building block. acs.org

Advanced Mechanistic Investigations

A deep understanding of the reaction mechanisms governing the transformations of this compound is fundamental for optimizing reaction conditions and predicting outcomes. While the mechanisms of some reactions involving α-chloronitriles have been studied, such as their basic hydrolysis, detailed investigations for a broader range of reactions are lacking. stackexchange.com

Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways. Key areas for mechanistic investigation include:

Kinetics Studies: Performing kinetic analyses of key reactions to determine rate laws and activation parameters.

Isotope Labeling Studies: Using isotopically labeled substrates to trace the fate of atoms throughout a reaction and distinguish between different mechanistic pathways.

Identification of Intermediates: Utilizing spectroscopic techniques (e.g., NMR, IR) and trapping experiments to identify and characterize transient intermediates.

Stereochemical Studies: Investigating the stereochemical outcome of reactions at the chiral center to understand the degree of stereocontrol.

For instance, in nucleophilic substitution reactions, it is crucial to determine whether the reaction proceeds through an S_N1 or S_N2 pathway, or if alternative mechanisms like an elimination-addition are operative.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. nih.govnih.gov For this compound, a combined approach can provide unprecedented insights into its structure, properties, and reactivity, guiding experimental design and accelerating discovery.

Future research should leverage computational tools to:

Predict Reactivity: Use Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate transition state energies, and predict the feasibility of new reactions.

Understand Spectroscopic Data: Correlate calculated spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) with experimental data to confirm structures and understand electronic effects. chemrxiv.org

Design Novel Catalysts: Computationally screen potential catalysts for synthetic transformations involving this compound to identify promising candidates for experimental validation.

Elucidate Reaction Mechanisms: Model complex reaction mechanisms to visualize transition states and intermediates that may be difficult to observe experimentally. nih.gov

This integrated approach will not only deepen the fundamental understanding of this compound but also enable a more rational and efficient exploration of its chemical space.

Expanding Applications in Specialized Organic Synthesis

The ultimate goal of studying this compound is to harness its unique properties for the synthesis of valuable and complex organic molecules. Its bifunctional nature, possessing both an electrophilic carbon and a versatile nitrile group, makes it a promising building block for various synthetic applications.

Future research should focus on demonstrating the utility of this compound in the synthesis of:

Pharmaceutical Intermediates: The introduction of the chloronitrile moiety can be a key step in the synthesis of biologically active compounds.

Agrochemicals: Many modern pesticides and herbicides contain halogen and nitrogen functionalities, suggesting a potential role for this compound in agrochemical synthesis.

Fine Chemicals and Materials: Its unique structure could be incorporated into novel polymers, ligands for catalysis, or other advanced materials.

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of this compound would open the door to its use in the preparation of chiral molecules.

By showcasing its utility as a versatile synthon, researchers can establish this compound as a valuable tool in the synthetic chemist's arsenal. nih.govrsc.org

Q & A

What are the recommended laboratory synthesis routes for 2-Chloro-3-methylbutanenitrile, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, a chloro precursor (e.g., 3-methylbutanenitrile derivative) may undergo chlorination using agents like PCl₃ or SOCl₂ under anhydrous conditions. Optimization requires controlling temperature (e.g., 0–25°C), solvent selection (e.g., DCM or THF), and stoichiometry to minimize side reactions. Purity assessment via GC or HPLC (≥95%) is critical, as impurities from incomplete substitution can skew downstream results .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹³C and ¹H NMR identify chloro and methyl substituents (e.g., δ ~2.5 ppm for CH₃, δ ~3.8 ppm for Cl-C).
  • IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).
  • GC-MS : Quantify purity and detect volatile byproducts.
    Cross-referencing with computational data (e.g., PubChem InChI keys) ensures structural accuracy .

How do steric effects from the methyl group influence the reactivity of this compound in nucleophilic substitutions?

Advanced Analysis:
The methyl group at C-3 creates steric hindrance, slowing SN2 mechanisms. Computational studies (DFT or MD simulations) can map transition states to predict regioselectivity. For instance, bulky nucleophiles may favor elimination over substitution. Experimental validation via kinetic studies (e.g., varying nucleophile size) is recommended .

What strategies mitigate degradation of this compound during long-term storage?

Methodological Answer:
Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use amber glass vials to avoid photodegradation. Periodic purity checks via GC or LC-MS are advised. Degradation products (e.g., carboxylic acids) can be identified using high-resolution mass spectrometry .

How can researchers resolve contradictions in reported reaction yields involving this compound?

Data Contradiction Analysis:

  • Variable Control : Replicate experiments under standardized conditions (solvent, temp, catalyst).
  • Byproduct Profiling : Use GC-MS or NMR to identify side products (e.g., elimination vs. substitution).
  • Meta-Analysis : Compare literature protocols for overlooked variables (e.g., trace moisture, reagent grade) .

What computational tools predict the environmental toxicity of this compound?

Advanced Methodology:
EPA’s CompTox Dashboard (DTXSID identifiers) models biodegradation and ecotoxicity. QSAR (Quantitative Structure-Activity Relationship) tools assess persistence and bioaccumulation potential. Cross-validate with experimental aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .

How does the electronic nature of the nitrile group affect electrophilic reactions of this compound?

Advanced Analysis:
The electron-withdrawing nitrile group deactivates the adjacent carbon, directing electrophiles to the less hindered chloro-methyl region. Frontier Molecular Orbital (FMO) theory can predict reactivity hotspots. Experimental validation via electrophilic substitution (e.g., nitration) with regiochemical analysis (NMR/X-ray) is key .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Neutralize spills with sodium bicarbonate.
  • Monitor air quality for HCN release during decomposition.
  • First-aid measures: Immediate rinsing for skin/eye contact and activated charcoal for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.